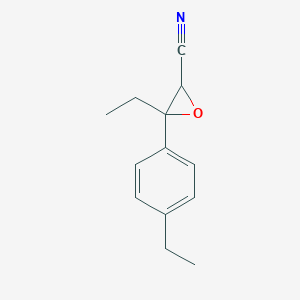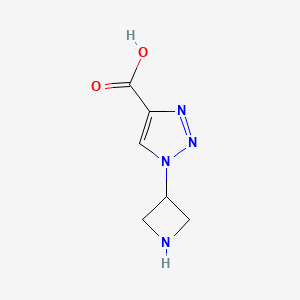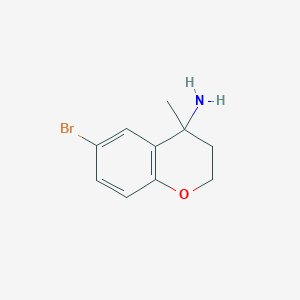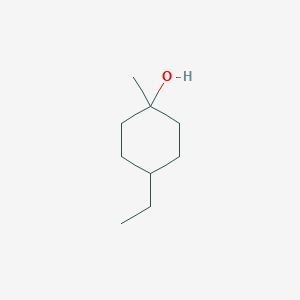
4-Ethyl-1-methylcyclohexan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Ethyl-1-methylcyclohexan-1-ol is an organic compound belonging to the class of alcohols It is characterized by a cyclohexane ring substituted with an ethyl group and a methyl group, along with a hydroxyl group attached to the first carbon atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
4-Ethyl-1-methylcyclohexan-1-ol can be synthesized through several methods. One common approach involves the hydrogenation of 4-ethyl-1-methylcyclohexene in the presence of a suitable catalyst such as palladium on carbon. The reaction is typically carried out under mild conditions, with hydrogen gas being bubbled through the reaction mixture at room temperature and atmospheric pressure.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the catalytic hydrogenation of 4-ethyl-1-methylcyclohexanone. This process is conducted in large reactors where the ketone is exposed to hydrogen gas in the presence of a metal catalyst, such as nickel or platinum, under controlled temperature and pressure conditions.
Analyse Chemischer Reaktionen
Types of Reactions
4-Ethyl-1-methylcyclohexan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 4-ethyl-1-methylcyclohexanone using oxidizing agents such as chromic acid or potassium permanganate.
Reduction: Reduction of 4-ethyl-1-methylcyclohexanone back to this compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride or phosphorus tribromide, forming corresponding alkyl halides.
Common Reagents and Conditions
Oxidation: Chromic acid, potassium permanganate, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Thionyl chloride, phosphorus tribromide.
Major Products Formed
Oxidation: 4-Ethyl-1-methylcyclohexanone.
Reduction: this compound.
Substitution: Corresponding alkyl halides.
Wissenschaftliche Forschungsanwendungen
4-Ethyl-1-methylcyclohexan-1-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a solvent in chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential use in pharmaceuticals, particularly in the development of new drugs.
Industry: It is utilized in the production of fragrances, flavors, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of 4-ethyl-1-methylcyclohexan-1-ol involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt microbial cell membranes, leading to cell lysis and death. The hydroxyl group plays a crucial role in these interactions, facilitating hydrogen bonding and other molecular interactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Methylcyclohexan-1-ol: Similar in structure but lacks the ethyl group.
1-Methylcyclohexanol: Similar but lacks the ethyl group and has different substitution patterns.
4-Isopropyl-1-methylcyclohexan-1-ol: Similar but has an isopropyl group instead of an ethyl group.
Uniqueness
4-Ethyl-1-methylcyclohexan-1-ol is unique due to the presence of both an ethyl and a methyl group on the cyclohexane ring, which influences its chemical reactivity and physical properties. This structural uniqueness makes it a valuable compound for specific applications in research and industry.
Eigenschaften
Molekularformel |
C9H18O |
|---|---|
Molekulargewicht |
142.24 g/mol |
IUPAC-Name |
4-ethyl-1-methylcyclohexan-1-ol |
InChI |
InChI=1S/C9H18O/c1-3-8-4-6-9(2,10)7-5-8/h8,10H,3-7H2,1-2H3 |
InChI-Schlüssel |
ZLXPNYVRZOKDEY-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1CCC(CC1)(C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



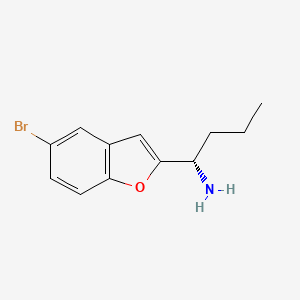
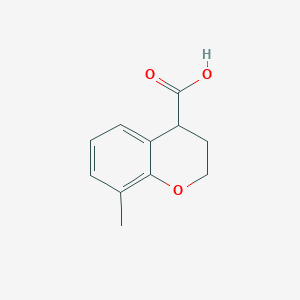
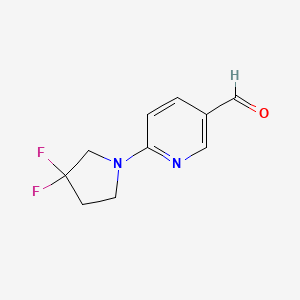
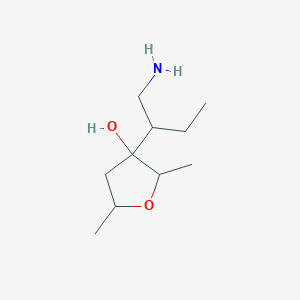
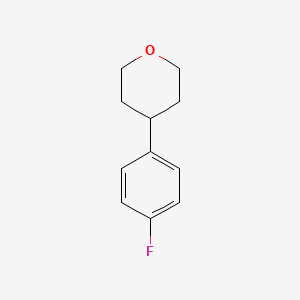
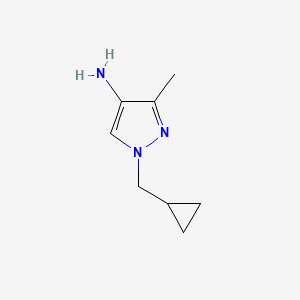

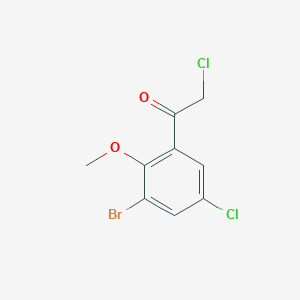
![6-(3-Bromopropyl)imidazo[2,1-b][1,3]thiazole](/img/structure/B13175252.png)
